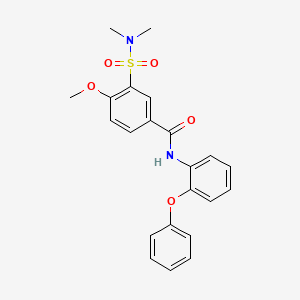
3-(dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylsulfamoyl)-N-(2-fluorophenyl)-4-methoxybenzamide is a chemical compound that is widely used in scientific research. It is also known by its chemical formula, C16H17FNO3S. This compound is a member of the benzamide family and is commonly referred to as DFB. DFB is a potent inhibitor of the enzyme Glycogen Synthase Kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as gene expression, cell proliferation, and apoptosis.
作用机制
DFB inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various cellular processes. DFB has been shown to increase the levels of β-catenin, a key regulator of the Wnt signaling pathway, and promote the differentiation of stem cells into specific cell types.
Biochemical and Physiological Effects:
DFB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DFB inhibits the proliferation of cancer cells and promotes their differentiation. DFB has also been shown to reduce the levels of amyloid-β, a protein that is involved in the development of Alzheimer's disease. In vivo studies have shown that DFB improves glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
DFB has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. DFB is also relatively stable and can be stored for long periods without significant degradation. However, DFB has some limitations for lab experiments. It is a small molecule and may not penetrate cell membranes efficiently. DFB also has a relatively short half-life in vivo, which may limit its efficacy in animal studies.
未来方向
There are several future directions for the study of DFB. One direction is to investigate the role of GSK-3β in other diseases such as Parkinson's disease and schizophrenia. Another direction is to develop more potent and selective inhibitors of GSK-3β that can be used in clinical trials. Finally, the use of DFB in combination with other drugs may provide new therapeutic options for various diseases.
合成方法
The synthesis of DFB involves a series of chemical reactions. The starting material for the synthesis is 2-fluoroaniline, which is reacted with dimethylsulfamoyl chloride to form 2-fluoro-N,N-dimethylsulfamoylaniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, DFB. The overall yield of the synthesis is around 50%.
科学研究应用
DFB is widely used in scientific research to study the role of GSK-3β in various cellular processes. GSK-3β is a key regulator of the Wnt signaling pathway, which is involved in embryonic development, tissue homeostasis, and stem cell maintenance. DFB has been shown to inhibit GSK-3β activity and promote the differentiation of stem cells into specific cell types. DFB has also been used to study the role of GSK-3β in cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-24(2)30(26,27)21-15-16(13-14-20(21)28-3)22(25)23-18-11-7-8-12-19(18)29-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVFWXIOMRNZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

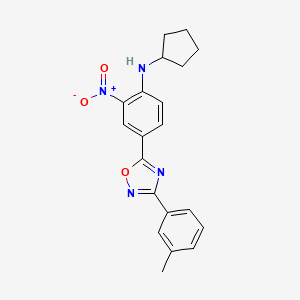


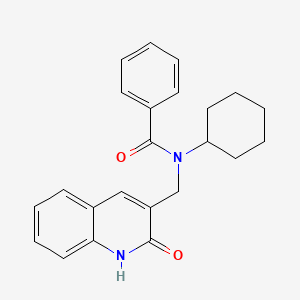
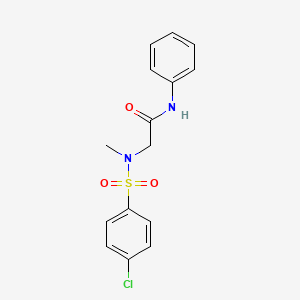
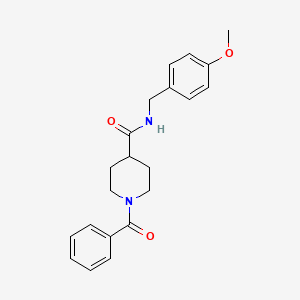




![N-(butan-2-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B7714914.png)
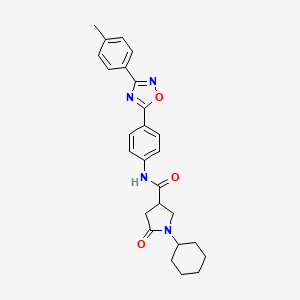
![N-(2-methoxy-5-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714948.png)
